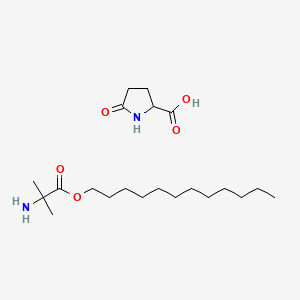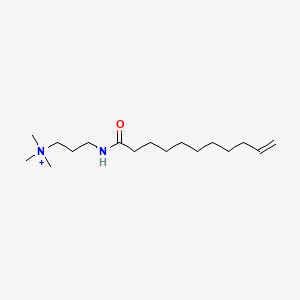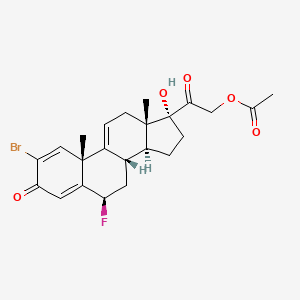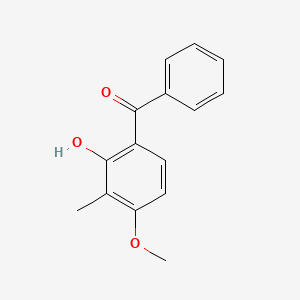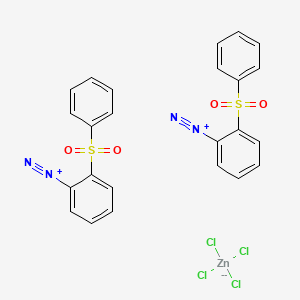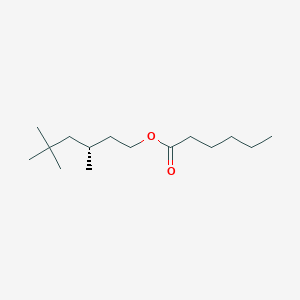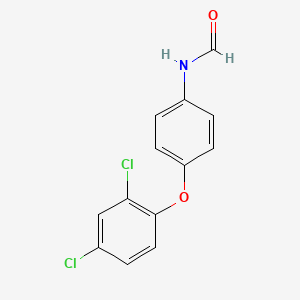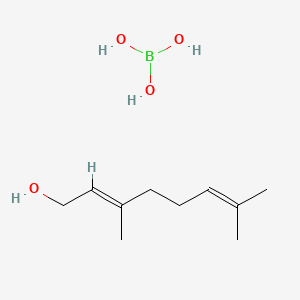
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid (H3BO3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid (H3BO3) is a chemical compound that combines the properties of an alcohol and an ester with boric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid typically involves the esterification of 2,6-Octadien-1-ol, 3,7-dimethyl- with boric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using advanced equipment and technology. The process is designed to ensure high efficiency, cost-effectiveness, and adherence to safety and environmental regulations. The industrial production methods may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group into an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Octadien-1-ol, 3,7-dimethyl-, acetate: Another ester with similar structural features but different chemical properties.
Geranyl acetate: A related compound with similar uses in fragrances and flavors.
Uniqueness
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid is unique due to its combination of an alcohol and an ester with boric acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
69029-40-9 |
|---|---|
Molecular Formula |
C10H21BO4 |
Molecular Weight |
216.08 g/mol |
IUPAC Name |
boric acid;(2E)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O.BH3O3/c1-9(2)5-4-6-10(3)7-8-11;2-1(3)4/h5,7,11H,4,6,8H2,1-3H3;2-4H/b10-7+; |
InChI Key |
XISOXRVNIYHLHT-HCUGZAAXSA-N |
Isomeric SMILES |
B(O)(O)O.CC(=CCC/C(=C/CO)/C)C |
Canonical SMILES |
B(O)(O)O.CC(=CCCC(=CCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
